molecular formula C7H9NO3 B13342326 (R)-2-Methyl-3-(oxazol-5-yl)propanoic acid

(R)-2-Methyl-3-(oxazol-5-yl)propanoic acid

Katalognummer: B13342326
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: TXRKGYACDPFSKB-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Methyl-3-(oxazol-5-yl)propanoic acid is a chiral compound featuring an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the oxazole ring . Another method includes the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids to produce oxazoles .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors for the cyclization reactions, ensuring high yield and purity. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: ®-2-Methyl-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

®-2-Methyl-3-(oxazol-5-yl)propanoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2-Methyl-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

    Thiazoles: Similar to oxazoles but contain sulfur instead of oxygen.

    Pyrazoles: Five-membered rings with two nitrogen atoms.

    Imidazoles: Contain two nitrogen atoms in the ring.

Uniqueness: ®-2-Methyl-3-(oxazol-5-yl)propanoic acid is unique due to its specific chiral center and the presence of the oxazole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H9NO3

Molekulargewicht

155.15 g/mol

IUPAC-Name

(2R)-2-methyl-3-(1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10)/t5-/m1/s1

InChI-Schlüssel

TXRKGYACDPFSKB-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](CC1=CN=CO1)C(=O)O

Kanonische SMILES

CC(CC1=CN=CO1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.